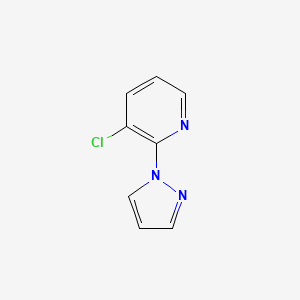

3-chloro-2-(1H-pyrazol-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOIHWJKSLVIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290284 | |

| Record name | 3-Chloro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934405-35-3 | |

| Record name | 3-Chloro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934405-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 2 1h Pyrazol 1 Yl Pyridine

Retrosynthetic Strategies and Key Disconnections for the 3-chloro-2-(1H-pyrazol-1-yl)pyridine Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection is the C-N bond between the pyridine (B92270) and pyrazole (B372694) rings. This suggests a synthetic route involving the coupling of a pyrazole derivative with a suitable pyridine precursor. Another key disconnection is within the pyrazole ring itself, often leading back to a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.

A plausible retrosynthetic pathway for this compound could start with the target molecule and disconnect the pyrazole ring from the pyridine ring. This leads to two key synthons: a 2,3-dihalopyridine and a pyrazole. The pyrazole can be further disconnected into a hydrazine and a 1,3-dielectrophile. This analysis guides the forward synthesis, starting from readily available precursors.

Catalytic and Non-Catalytic Cyclization Approaches for Pyrazole Ring Formation

The formation of the pyrazole ring is a crucial step in the synthesis of the target molecule. Various catalytic and non-catalytic cyclization methods have been developed to achieve this transformation efficiently.

Evaluation of [3+2] Cycloaddition Reactions (e.g., involving 3-hydrazinopyridine derivatives)

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings like pyrazole. nih.govmdpi.com This reaction involves the combination of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). In the context of synthesizing this compound, a common approach involves the reaction of a 3-hydrazinopyridine derivative with a suitable dielectrophile.

One specific patented method describes the cyclization of 3-hydrazinopyridine dihydrochloride (B599025) with a dialkyl maleate (B1232345) to form an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate. google.com This intermediate then undergoes further transformations to yield the final product. The use of multicomponent reactions, which combine several reactants in a single step, has also been explored to enhance the efficiency of pyrazole synthesis. beilstein-journals.org

| Reactants | Reaction Type | Key Features | Reference |

| 3-Hydrazinopyridine dihydrochloride, Dialkyl maleate | Cyclocondensation | Forms a pyrazolidine (B1218672) intermediate | google.com |

| 1,3-Dicarbonyl compounds, Hydrazine derivatives | Cyclocondensation | A classical and straightforward method | mdpi.comnih.gov |

| N-isocyanoiminotriphenylphosphorane, Terminal alkynes | Silver-mediated [3+2] cycloaddition | Mild conditions, broad scope | organic-chemistry.org |

| Dialkyl azodicarboxylates, Substituted propargylamines | Phosphine-free [3+2] cycloaddition | High selectivity | organic-chemistry.org |

Investigation of Alternative Mechanistic Pathways for Pyrazole Ring Construction

Beyond the well-established [3+2] cycloaddition, other mechanistic pathways are continuously being investigated to access the pyrazole core. These include:

Condensation of Hydrazines with 1,3-Diketones: This is a traditional and widely used method for pyrazole synthesis. nih.govijpsjournal.com The reaction of a hydrazine with a 1,3-dicarbonyl compound leads to the formation of a pyrazole ring. The regioselectivity of this reaction can sometimes be a challenge, leading to a mixture of isomers. beilstein-journals.org

Catalytic Cyclization: Various metal catalysts, including copper and ruthenium, have been employed to promote the cyclization of appropriate precursors to form pyrazoles. organic-chemistry.orgrsc.org For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been reported. organic-chemistry.org

Domino Reactions: These are multi-step reactions where subsequent transformations occur in a single pot without the need to isolate intermediates. A palladium and copper-catalyzed Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones is an example of a domino reaction used for pyrazole synthesis. rsc.org

Regioselective Functionalization of the Pyridine Moiety and Precursor Synthesis

Direct halogenation of pyridine can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions and leading to mixtures of isomers. nih.govacs.org A common strategy to overcome this is the use of pyridine N-oxides, which can be halogenated with higher regioselectivity. acs.orgresearchgate.net For instance, halogenation of pyridine N-oxide with reagents like phosphoryl chloride (POCl₃) can selectively introduce a halogen at the 2-position. acs.org

Directed ortho-metalation (DoM) is another powerful technique for the regioselective functionalization of pyridines. This involves the deprotonation of a pyridine derivative at a specific position, directed by a functional group, followed by quenching with an electrophile. However, the regioselectivity can be influenced by the substituents present on the pyridine ring. mdpi.com

The synthesis of precursors often involves the preparation of substituted pyridines, such as 2,3-dichloropyridine, which can then be reacted with a pyrazole derivative. google.com

Strategic Halogenation and Oxidation Steps in the Synthetic Sequence toward this compound

Halogenation and oxidation are key steps in the synthetic sequence leading to this compound. As mentioned, the chlorination of the pyridine ring is a crucial step.

In a patented synthesis, after the initial cyclization to form a pyrazolidine ring, a chlorination step is performed to introduce the chlorine atom at the 3-position of the pyrazole ring. google.com This is followed by an oxidation step to aromatize the dihydropyrazole ring to a pyrazole. google.com

The choice of halogenating and oxidizing agents is critical to ensure high yields and selectivity. Common halogenating agents for pyridines include phosphoryl chloride and sulfuryl chloride. acs.orgyoutube.com Oxidation can be achieved using various reagents, and the choice depends on the specific substrate and desired outcome.

| Reaction Step | Reagent(s) | Purpose | Reference |

| Chlorination of Pyrazolidine | e.g., SO₂Cl₂ | Introduction of chlorine at the C3 of the pyrazole precursor | google.com |

| Oxidation of Dihydropyrazole | e.g., Air, Oxidizing agents | Aromatization to form the pyrazole ring | google.comorganic-chemistry.org |

| Halogenation of Pyridine N-oxide | POX₃, SOX₂, SO₂Cl₂ | Regioselective introduction of halogen at the C2 position | acs.org |

Decarboxylation Methodologies for Converting Carboxylic Acid Precursors to this compound

In some synthetic routes, a carboxylic acid precursor, such as 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, is formed. google.com The final step in such a sequence is the removal of the carboxylic acid group through decarboxylation.

Decarboxylation of pyridinecarboxylic acids can be achieved under various conditions, often requiring elevated temperatures. cdnsciencepub.comresearchgate.net The ease of decarboxylation depends on the position of the carboxyl group and the presence of other substituents on the pyridine ring.

A patented process for the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine describes the decarboxylation of 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride in the presence of copper(II) oxide in a polar solvent at elevated temperatures (80-140 °C). google.com It was noted that this specific decarboxylation was surprisingly effective only in the presence of copper(II) oxide, as other common decarboxylation agents like strong acids failed to yield the desired product. google.com

Transition Metal-Mediated Decarboxylation Reactions (e.g., Copper(II) Oxide catalysis)

The synthesis of chloro-pyrazolyl-pyridine scaffolds can be effectively achieved through a decarboxylation reaction, a critical final step in a multi-stage synthetic sequence. Research into the synthesis of a constitutional isomer, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, has demonstrated the unique efficacy of Copper(II) oxide (CuO) as a catalyst for this transformation. google.com The process involves the removal of a carboxylic acid group from the pyrazole ring to yield the final product. google.comwipo.int

This decarboxylation is typically performed on a precursor molecule, 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride. google.com It was discovered that the reaction to produce the desired chloro-pyrazolyl-pyridine product occurs effectively only in the presence of Copper(II) oxide. google.com Other conventional decarboxylation agents failed to yield the desired product, highlighting the specific catalytic role of copper in this transformation. google.com The reaction is generally conducted by heating the carboxylic acid precursor with a sub-stoichiometric amount of Copper(II) oxide in a polar aprotic solvent. google.com

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of the Copper(II) oxide-catalyzed decarboxylation is crucial for maximizing yield and ensuring the selectivity of the reaction. Key parameters that have been investigated include the choice of catalyst, solvent, and temperature.

Catalyst Selection: Extensive investigation into the synthesis of the isomeric 3-(3-chloro-1H-pyrazol-1-yl)pyridine revealed that Copper(II) oxide is singularly effective. google.com Attempts to use other decarboxylation agents, such as strong acids or other transition metals, were unsuccessful. For instance, heating the precursor with sulfuric acid or a combination of palladium(II) trifluoroacetate (B77799) and trifluoroacetic acid did not yield the intended product, resulting either in no reaction or the formation of undesired byproducts. google.com

Reaction Conditions: The reaction is preferably carried out in a polar aprotic solvent, with N,N'-dimethylformamide (DMF) being a suitable choice. google.com The temperature is a critical parameter, with the reaction proceeding effectively when heated to approximately 120°C. The optimal temperature range is cited as being from about 80°C to 140°C. google.com An experiment showed that after 16 hours at 120°C with a small amount of CuO, the reaction was only about 20% complete, indicating that catalyst loading and reaction time are also key variables to optimize for process efficiency. google.com

Table 1: Comparative Study of Decarboxylation Agents for a Pyridyl-Pyrazole Precursor

| Catalyst/Reagent | Solvent(s) | Temperature (°C) | Outcome |

|---|---|---|---|

| Copper(II) oxide | N,N'-dimethylformamide | 120 | Successful decarboxylation |

| Sulfuric acid | Sulfolane | 100-150 | No reaction or formation of other products |

| Palladium(II) trifluoroacetate / Trifluoroacetic acid | Dimethylsulfoxide / N,N'-dimethylformamide | 100 | Did not yield desired product |

Data derived from studies on the isomeric compound 3-(3-chloro-1H-pyrazol-1-yl)pyridine. google.com

Process Development and Scalability Considerations for this compound Production

The process development for producing chloro-pyrazolyl-pyridines on a larger scale involves a multi-step synthetic pathway where each step must be optimized for safety, cost-effectiveness, and throughput. The synthesis for the isomer, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, provides a well-documented template for such considerations. google.comwipo.int

Cyclization: The initial formation of the pyrazole ring is achieved by reacting a hydrazine derivative (e.g., 3-hydrazinopyridine dihydrochloride) with a dialkyl maleate. google.com

Chlorination: The resulting pyrazolidine-carboxylate intermediate is then chlorinated. google.com

Oxidation: An oxidation step follows to form the aromatic pyrazole ring, yielding an alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate. google.com

Hydrolysis: The ester group is hydrolyzed to the corresponding carboxylic acid. google.com

Decarboxylation: The final step is the Copper(II) oxide-catalyzed decarboxylation to yield the target molecule. google.com

For scalability, each of these steps presents challenges. The use of reagents like n-butyl lithium or diisopropylamide, which require cryogenic temperatures (-78°C), is often considered harsh for large-scale production. google.com Alternative routes, such as the reaction of 3-chloro-2-hydrazine with diethyl maleate, have been explored but can suffer from low yields in the cyclization step, making them less economically viable for scale-up. google.com Therefore, process development focuses on finding a balance between mild reaction conditions, high yields, and manageable purification procedures for each intermediate on the path to the final product.

Coordination Chemistry of 3 Chloro 2 1h Pyrazol 1 Yl Pyridine and Analogous Ligands

Ligand Design Principles for Pyrazolyl-Pyridines in Coordination Complexes

Pyrazolyl-pyridine ligands are highly sought after in coordination chemistry due to their modular nature, which allows for systematic tuning of the steric and electronic properties of the resulting metal complexes. neu.eduresearchgate.net The fundamental design of these ligands involves a pyridine (B92270) ring linked to a pyrazole (B372694) ring, creating a bidentate N,N-chelate. The nitrogen atoms from both the pyridine and pyrazole rings act as donor sites, forming stable five-membered chelate rings with metal ions.

The versatility of pyrazolyl-pyridine ligands stems from the ability to introduce various substituents on both the pyridine and pyrazole rings. researchgate.net For instance, the presence of a chloro group at the 3-position of the pyridine ring in 3-chloro-2-(1H-pyrazol-1-yl)pyridine introduces an electron-withdrawing effect, which can influence the electron density on the pyridine nitrogen and subsequently affect the metal-ligand bond strength and the redox properties of the metal center.

Furthermore, modifications to the pyrazole ring, such as the introduction of alkyl or aryl groups, can be used to modulate the steric hindrance around the metal center. This steric control is crucial in directing the coordination geometry of the resulting complex and can influence its reactivity and catalytic activity. The N-H proton of the pyrazole ring can also be deprotonated, allowing the ligand to act as a bridging counter-ion, leading to the formation of polynuclear complexes with interesting magnetic or photophysical properties. neu.eduresearchgate.net

Synthesis and Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition and structure.

Complexes of this compound and its analogues have been successfully synthesized with a range of transition metals.

Ruthenium(II) Complexes: Half-sandwich Ru(II) complexes of the type [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄ (where X = Cl, Br, I) have been prepared. mdpi.com These syntheses involve reacting the dimeric precursor [(η⁶-p-cymene)Ru(μ-X)(X)]₂ with two equivalents of the pyrazolyl-pyridazine ligand, followed by precipitation with BF₄⁻ ions. mdpi.com Other Ru(II) complexes with pyrazole-pyridine-pyrazole (NNN) tridentate ligands have also been synthesized and characterized for their catalytic applications. rsc.org

Nickel(II) Complexes: A nickel(II) complex, 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinatonickel(II) dihydrate, has been synthesized where the Ni(II) atom is in a distorted octahedral coordination environment. nih.gov In this complex, the pyrazolyl-pyridine derivative acts as a tridentate ligand. Mononuclear Ni(II) complexes with related pyrazolyl-pyridine ligands have also been reported, exhibiting distorted octahedral geometries. nih.gov

Copper(II) Complexes: Several Cu(II) complexes with pyrazolyl-pyridine ligands have been synthesized and structurally characterized. researchgate.net For example, complexes with the formula [Cu₂(μ-L)₂(NO₃)₂] have been reported, where the deprotonated ligand acts as a bridge between two copper centers. researchgate.net The coordination geometry around the copper ions in these complexes can vary, often resulting in distorted square pyramidal or other five-coordinate geometries. researchgate.net

Zinc(II) Complexes: Zinc(II) complexes with pyrazolyl-pyridine ligands have been prepared, such as dichlorido[3,5-dimethyl-1-(pyridin-2-yl-κN)-1H-pyrazole-κN²]zinc(II), which features a distorted tetrahedral ZnN₂Cl₂ structure. nih.gov The synthesis of various zinc(II) coordination compounds with pyrazole-type ligands has been explored, leading to complexes with different stoichiometries and coordination environments depending on the starting zinc salt and solvent used. mdpi.com

The this compound ligand and its derivatives primarily function as bidentate N,N'-donors, coordinating to metal centers through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring. This chelation forms a stable five-membered ring.

However, the versatility of the pyrazolyl-pyridine scaffold allows for higher denticities through modification. For instance, the introduction of a carboxylate group at the picolinate (B1231196) position, as seen in 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinate, results in a tridentate ligand that coordinates through two nitrogen atoms and one oxygen atom. nih.gov Similarly, linking two pyrazolyl-pyridine units can create tetradentate ligands capable of forming more complex architectures like helicates and coordination cages. acs.orgtandfonline.com The deprotonation of the pyrazole N-H group can also lead to a bridging coordination mode, where the pyrazolate ring connects two metal centers. researchgate.net

Structural Elucidation of Metal Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes, providing precise information on coordination geometries, bond lengths, and angles.

X-ray crystallographic studies have revealed diverse coordination geometries for metal complexes of this compound and its analogues.

Ruthenium(II) Complexes: In the half-sandwich complexes [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄, the Ru(II) ion adopts a pseudo-octahedral "piano-stool" geometry. mdpi.com The facially coordinated p-cymene (B1678584) ligand occupies one face, while the bidentate pyrazolyl-pyridazine ligand and a halide ligand occupy the other three coordination sites. mdpi.com

Nickel(II) Complexes: The complex [NiCl(C₁₀H₁₁N₃)(H₂O)]Cl·H₂O, containing a 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole ligand, shows a distorted octahedral NiN₄OCl geometry. nih.gov In another instance, a Ni(II) atom is coordinated in a distorted octahedral fashion by two N atoms and one O atom from a tridentate pyrazolyl-picolinate ligand and one N and two O atoms from a pyridine-2,6-dicarboxylate (B1240393) ligand. nih.gov

Copper(II) Complexes: The crystal structure of a dinuclear Cu(II) complex, [Cu₂(μ-L)₂(NO₃)₂], reveals a nearly planar di-ligand-bridged Cu₂ unit. researchgate.net Each deprotonated ligand chelates one copper atom via the pyridine and pyrazole nitrogens and bridges to the other copper atom through the pyrazole nitrogens. researchgate.net

Zinc(II) Complexes: A mononuclear zinc(II) complex, [ZnCl₂(C₁₀H₁₁N₃)], adopts a distorted tetrahedral geometry with a ZnN₂Cl₂ coordination sphere. nih.gov

A selection of representative bond lengths for some of these complexes is presented in the table below.

| Complex | Metal | Coordination Geometry | M-N (pyridine) (Å) | M-N (pyrazole) (Å) | M-X (Å) |

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]⁺ | Ru(II) | Pseudo-octahedral | ~2.1 | ~2.0 | ~2.4 (Cl) |

| [NiCl(C₁₀H₁₁N₃)(H₂O)]⁺ (analogue) | Ni(II) | Distorted octahedral | ~2.1 | ~2.0 | ~2.4 (Cl) |

| [Cu₂(μ-L)₂(NO₃)₂] (analogue) | Cu(II) | Distorted Sq. Pyramidal | ~1.9-2.0 | ~1.9-2.0 | ~2.5 (ONO₂) |

| [ZnCl₂(C₁₀H₁₁N₃)] (analogue) | Zn(II) | Distorted tetrahedral | ~2.0 | ~2.0 | ~2.2 (Cl) |

Note: Data are approximate and collated from typical values found in the literature for analogous structures.

The solid-state arrangement of these metal complexes is often governed by a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and other van der Waals forces. These interactions play a crucial role in the formation of higher-order supramolecular architectures.

Hydrogen Bonding: In the crystal structure of [NiCl(C₁₀H₁₁N₃)(H₂O)]Cl·H₂O, intermolecular O-H···O hydrogen bonds link the complex molecules. nih.gov Similarly, in hydrated complexes, water molecules are often involved in extensive hydrogen-bonding networks that stabilize the crystal lattice. nih.gov For the uncomplexed ligand 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, molecules are connected through C—H···N intermolecular hydrogen bonds, forming one-dimensional polymeric chains. nih.gov

Crystal Packing and Supramolecular Assembly: The packing of molecules can lead to distinct supramolecular structures. For example, the zinc(II) complex [ZnCl₂(C₁₀H₁₁N₃)] forms a dimeric structure in the crystal, while the nickel(II) analogue forms a chain along the nih.gov direction. nih.gov These different packing arrangements can influence the material's bulk properties, such as fluorescence. nih.gov The analysis of crystal packing often reveals layered assemblies or three-dimensional networks stabilized by a combination of hydrogen bonds and weaker interactions like π-π stacking between the aromatic rings of the ligands. mdpi.comresearchgate.net

Electronic Structure and Spectroscopic Signatures of Metal Complexes Derived from this compound

The coordination of ligands such as this compound to a metal center induces significant changes in the electronic distribution and energy levels of both the metal and the ligand. These alterations give rise to unique spectroscopic properties that are instrumental in characterizing the resulting complexes.

Spectroscopic Characterization of Metal Complexes (e.g., FTIR, NMR, UV-Vis Absorption)

Spectroscopic methods are fundamental tools for elucidating the structure and bonding in metal complexes of pyrazolyl-pyridine ligands.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides valuable insights into the coordination environment of the ligand. Upon complexation, shifts in the vibrational frequencies of the pyridine and pyrazole rings are typically observed. For instance, the C=C and C=N stretching vibrations of the aromatic rings may shift to different wavenumbers, indicating the involvement of the nitrogen atoms in coordination. mdpi.com The appearance of new bands in the far-infrared region (typically 400–600 cm⁻¹) can often be assigned to the formation of metal-nitrogen (M-N) bonds, confirming the coordination of the ligand to the metal center. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing the structure of these complexes in solution. The chemical shifts of the protons on the pyridine and pyrazole rings are sensitive to the coordination environment. mdpi.com Upon binding to a metal, the proton signals, particularly those closest to the coordinating nitrogen atoms, often experience a downfield shift due to the deshielding effect of the metal ion. acs.orgnih.gov This data is crucial for confirming the binding mode of the ligand.

UV-Vis Absorption Spectroscopy: The electronic absorption spectra of pyrazolyl-pyridine complexes are characterized by distinct absorption bands. Intense bands in the ultraviolet region (typically < 350 nm) are generally attributed to ligand-centered (LC) π→π* transitions within the aromatic pyrazolyl-pyridine framework. nih.govmdpi.com In complexes with transition metals, additional bands may appear at lower energies (longer wavelengths) in the visible region. These are often assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. mdpi.com The energy and intensity of these MLCT bands are highly dependent on the nature of the metal, its oxidation state, and the specific substituents on the ligand.

| Spectroscopic Technique | Typical Observations for Pyrazolyl-Pyridine Metal Complexes | References |

| FTIR | Shifts in C=N and C=C ring stretching vibrations; Appearance of new M-N stretching bands in the far-IR region. | mdpi.com |

| ¹H NMR | Downfield shifts of proton signals on pyridine and pyrazole rings, especially those α to the coordinating nitrogen atoms. | mdpi.comacs.orgnih.gov |

| UV-Vis | Intense ligand-centered (LC) π→π* transitions in the UV region; Metal-to-ligand charge-transfer (MLCT) bands in the visible region. | nih.govmdpi.commdpi.com |

Photophysical Properties and Luminescence Behavior of Pyrazolyl-Pyridine Complexes

Metal complexes derived from pyrazolyl-pyridine and analogous ligands frequently exhibit interesting photophysical properties, including strong luminescence, making them candidates for applications in areas like organic light-emitting diodes (OLEDs). researchgate.net

For example, platinum(II) complexes with 2,6-bis(N-pyrazolyl)pyridine ligands have been shown to exhibit remarkably intense and narrow emission bands, particularly in the solid state at low temperatures. acs.orgnih.gov Similarly, certain osmium(II) and copper(I) complexes with pyridyl pyrazole ligands display strong room-temperature phosphorescence. mdpi.comntu.edu.tw The efficiency of this luminescence in copper(I) complexes can be dramatically affected by ancillary ligands, such as phosphines, where bulky and rigid phosphines can enhance the quantum yield by stabilizing the emissive excited state and reducing non-radiative decay pathways. nih.govmdpi.com Lanthanide complexes with pyridyl pyrazole ligands are also known to be highly luminescent. mdpi.com

| Metal | Ligand System | Emission Color | Quantum Yield (QY) | Lifetime (τ) | Reference |

| Platinum(II) | 2,6-bis(N-pyrazolyl)pyridine | Red (655 nm) | Intense (solid state, 77 K) | - | acs.orgnih.gov |

| Osmium(II) | 3-trifluoromethyl-5-(2-pyridyl)pyrazole | Blue-Green (430, 457, 480 nm) | Strong | - | ntu.edu.tw |

| Copper(I) | 3-(2-pyridyl)-5-phenyl-pyrazole with Xantphos | Yellow-Green | up to 78% | up to 119 µs | mdpi.com |

Reactivity Profiles and Thermodynamic/Kinetic Stability of this compound Metal Complexes

The reactivity of metal complexes containing this compound is governed by the properties of the metal center, the coordinated ligand, and the surrounding medium. This includes susceptibility to redox reactions, ligand substitution, and other transformations.

The electrochemical properties of analogous pyrazolyl-pyridine complexes have been investigated using techniques like cyclic voltammetry. These studies show that the complexes can undergo redox processes, which are often irreversible and can be centered on either the ligand or the metal. acs.orgnih.gov The electron-donating or -withdrawing nature of substituents on the ligand framework, such as the chloro group in this compound, is expected to influence the redox potentials of the resulting complexes.

The thermodynamic stability of metal complexes refers to the extent to which a complex will form under equilibrium conditions, often quantified by stability constants (log K). Kinetic stability, on the other hand, refers to the rate at which a complex undergoes reactions, such as ligand exchange. Studies on related chloro-pyrazole complexes have employed pH-metric titration techniques to determine their stability constants with various metal ions. researchgate.net The stability is influenced by factors such as the nature of the metal ion, the chelate effect, and the ionic strength of the medium. researchgate.net Kinetic studies on platinum(II) complexes with pyrazole have also been performed to understand the mechanisms of ligand substitution reactions. researchgate.net For lanthanide complexes, both solid-state and solution configurations have been analyzed to understand the thermodynamic stability, which can be influenced by the ionic radii of the metals and changes in coordination upon dissolution. osti.gov Generally, pyrazolyl-pyridine ligands form stable chelate complexes with a wide range of metal ions.

Theoretical and Computational Investigations on 3 Chloro 2 1h Pyrazol 1 Yl Pyridine and Its Coordination Compounds

Quantum Chemical Calculations for 3-chloro-2-(1H-pyrazol-1-yl)pyridine (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum mechanical method for examining the electronic properties of molecules. scirp.org By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict molecular geometries, orbital energies, and the distribution of electron density, providing a fundamental understanding of the molecule's character. researchgate.net

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyrazole (B372694) and pyridine (B92270) derivatives, DFT calculations show that the HOMO is often delocalized across the entire molecule, while the LUMO may be concentrated on specific rings, such as the pyridine moiety. nih.gov The HOMO-LUMO energy gap for related pyrazole derivatives has been calculated to be in the range of 4.4 to 5.7 eV, indicating significant electronic stability. irjweb.comnih.gov

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| N,N-bis((1H-pyrazol-1-yl)methyl)thiazol-2-amine | DFT/B3LYP | -6.260 | -0.552 | 5.707 nih.gov |

| N-((1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311++G(d,p) | -6.297 | -1.810 | 4.487 irjweb.com |

| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.830 scirp.org |

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from computational calculations. It visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aimspress.com For pyrazolyl-pyridine systems, MEP maps typically show negative potential (colored red) concentrated around the nitrogen atoms of both the pyridine and pyrazole rings due to their lone pairs of electrons. nih.gov These regions represent the most likely sites for electrophilic attack and for coordination to metal ions. Positive potential (colored blue) is often found on the hydrogen atoms. nih.gov

DFT calculations are highly effective at predicting the ground-state geometry of molecules by finding the lowest energy arrangement of atoms. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined with high accuracy.

A crucial aspect of the structure of this compound is the relative orientation of the pyridine and pyrazole rings, defined by the dihedral angle between them. Computational and crystallographic studies of similar 2-(pyrazol-1-yl)pyridine derivatives show a range of conformational preferences. Some molecules, like 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, adopt a nearly coplanar arrangement with a small dihedral angle of 1.87°. nih.gov In contrast, steric hindrance from substituents can force the rings to twist significantly. For example, the related compound 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid exhibits a large dihedral angle of 64.01° between its pyridine and pyrazole rings. The conformation of the unsubstituted 2,6-bis(pyrazol-1-yl)pyridine ligand can also be influenced by crystal packing effects, leading to conformations where the rings are nearly perpendicular. acs.org For this compound, computational modeling would be essential to predict whether the chloro substituent induces a planar or a twisted conformation in its lowest energy state.

Computational Studies on Ligand-Metal Interactions and Coordination Behavior

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity of a molecule. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). irjweb.comasrjetsjournal.org

Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge from the environment. A high electrophilicity index indicates a good electrophile. asrjetsjournal.org

These indices are crucial for understanding ligand substitution reactions. For instance, a high electrophilicity index for a ligand might suggest it is more susceptible to attack by a nucleophilic metal center. asrjetsjournal.org Calculations on similar pyrazole derivatives have been used to successfully predict reactive sites for both electrophilic and nucleophilic attack. nih.govasrjetsjournal.org

| Parameter | Formula (based on Koopman's Theorem) | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Hardness (η) | η ≈ (I - A) / 2 | Resistance to deformation or polarization. irjweb.com |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of electrophilic character. asrjetsjournal.org |

A primary goal of computational coordination chemistry is to predict the stability of metal complexes. The binding energy (ΔE_bind) between a metal ion and a ligand is a direct measure of the strength of their interaction. It is typically calculated as the difference between the total energy of the metal-ligand complex and the sum of the energies of the isolated metal ion and the free ligand.

ΔE_bind = E_complex - (E_metal + E_ligand)

A more negative binding energy indicates a more stable complex. These calculations can be performed for various coordination modes (e.g., bidentate chelation involving one nitrogen from each ring) and for different metal ions to predict selectivity. Pyrazolyl-pyridine ligands are known to form stable complexes with a wide range of transition metals, including iron(II), ruthenium(II), and copper(II). nih.govacs.org Computational studies can help rationalize the observed stabilities and guide the synthesis of new complexes with desired properties, such as specific catalytic activity or magnetic behavior. acs.org

Simulation and Interpretation of Spectroscopic Data (e.g., NMR, UV-Vis)

Computational chemistry allows for the simulation of various types of spectra, which is a powerful aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting ¹H and ¹³C chemical shifts. nih.gov The method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Numerous studies have shown that GIAO/DFT calculations can reproduce experimental chemical shifts with high accuracy, often with root-mean-square errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, making them invaluable for assigning complex spectra and distinguishing between isomers. nrel.govresearchgate.net

The electronic absorption spectra (UV-Vis) of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*). researchgate.net For pyrazolyl-pyridine systems, TD-DFT calculations can predict the absorption peaks and help assign them to specific electronic transitions, such as those involving the HOMO and LUMO, providing insight into the photophysical properties of the molecule and its metal complexes. nih.govmdpi.com

Computational Elucidation of Reaction Mechanisms in Synthesis and Catalysis

While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in dedicated publications, the principles of computational chemistry provide a robust framework for elucidating the plausible synthetic pathways. The formation of the N-aryl bond between the pyrazole and pyridine rings is the key step, which can be achieved through several established methods, primarily nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the intricacies of these reaction mechanisms, including regioselectivity, reaction kinetics, and the roles of catalysts and substituents.

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr) Pathways

One of the fundamental routes for the synthesis of 2-(pyrazol-1-yl)pyridines is the direct reaction of a pyrazole with a suitably activated chloropyridine. For the synthesis of the target compound, a potential precursor would be 2,3-dichloropyridine, where the pyrazole anion acts as a nucleophile.

The SNAr mechanism generally proceeds through a two-step sequence:

Nucleophilic Attack: The nucleophilic nitrogen of the pyrazole ring attacks the electron-deficient carbon atom of the pyridine ring bearing a leaving group (in this case, a chlorine atom), leading to the formation of a high-energy intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion.

Computational studies on SNAr reactions involving pyridine derivatives have shown that the presence of electron-withdrawing groups can stabilize the transition state, thereby lowering the energy barrier for nucleophilic attack. DFT calculations are employed to model the reaction pathway, determining the geometries and energies of the reactants, transition states, and intermediates. This allows for the calculation of activation energies, which are crucial for predicting reaction rates and regioselectivity.

For the reaction between pyrazole and 2,3-dichloropyridine, a key question is the regioselectivity of the nucleophilic attack—that is, whether the substitution occurs at the C2 or C3 position of the pyridine ring. Computational analysis can shed light on this by comparing the activation energy barriers for the two possible pathways. The position with the lower activation energy would be the kinetically favored product.

Illustrative Computed Energy Profile for SNAr Reaction

| Reaction Coordinate | Relative Energy (kcal/mol) for C2 Substitution | Relative Energy (kcal/mol) for C3 Substitution |

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +25.4 | +31.2 |

| Meisenheimer Complex | +15.8 | +20.5 |

| Transition State 2 (TS2) | +18.1 | +23.7 |

| Products | -5.2 | -3.9 |

Note: The data in this table is illustrative and represents typical relative energy values that would be obtained from a DFT study to compare the feasibility of different reaction pathways.

Computational Analysis of Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly using palladium or copper, offers a versatile and efficient alternative for the N-arylation of pyrazoles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2,3-dichloropyridine) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The pyrazole coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The N-aryl bond is formed through reductive elimination, yielding the desired this compound and regenerating the Pd(0) catalyst.

Computational studies are invaluable for understanding each step of this catalytic cycle. For instance, DFT calculations can be used to investigate the oxidative addition step, which is often rate-determining and dictates the regioselectivity of the reaction. By calculating the energy barriers for the oxidative addition of the Pd(0) catalyst to the C-Cl bonds at the C2 and C3 positions of 2,3-dichloropyridine, the preferred reaction site can be predicted.

Furthermore, computational models can elucidate the role of the phosphine (B1218219) ligands that are crucial for the stability and reactivity of the palladium catalyst. The steric and electronic properties of the ligands can be systematically varied in silico to rationalize their impact on the reaction outcome and to design more efficient catalytic systems.

Copper-catalyzed N-arylation reactions, often referred to as Ullmann condensations, provide another important synthetic route. Mechanistic studies, including computational investigations, have been conducted to understand the catalytic cycle, which is thought to involve Cu(I)/Cu(III) or other copper-mediated pathways. These studies help in optimizing reaction conditions and in understanding the factors that control the regioselectivity of the N-arylation of unsymmetrical pyrazoles.

Illustrative DFT-Calculated Parameters for Reactant Regioselectivity

| Molecule | Site | Fukui Function (f-) for Nucleophilic Attack | Calculated NBO Charge |

| Pyrazole | N1 | 0.35 | -0.45 |

| N2 | 0.48 | -0.52 | |

| 2,3-Dichloropyridine | C2 | 0.12 | +0.28 |

| C3 | 0.08 | +0.15 |

Note: This table presents illustrative data derived from conceptual DFT. The Fukui function indicates the propensity of a site to accept an electron in a nucleophilic attack. Higher values on the pyridine carbons suggest greater electrophilicity, while higher values on the pyrazole nitrogens suggest greater nucleophilicity. NBO (Natural Bond Orbital) charges provide a measure of the electron density at each atom.

Future Research Directions and Emerging Opportunities for 3 Chloro 2 1h Pyrazol 1 Yl Pyridine

Rational Design and Synthesis of New Derivatives with Tailored Physicochemical Properties

The core structure of 3-chloro-2-(1H-pyrazol-1-yl)pyridine is ripe for modification, allowing for the rational design of new derivatives with fine-tuned physicochemical properties for specific applications. Future synthetic efforts can be strategically directed toward modifying both the pyridine (B92270) and pyrazole (B372694) rings to modulate characteristics such as solubility, electronic properties, and biological activity.

The concept of using pyrazole-containing scaffolds to develop new therapeutic agents has gained considerable traction, with rational design leading to potent enzyme inhibitors. nih.gov This approach can be applied to this compound. For instance, the introduction of various substituents at different positions on the pyrazole and pyridine rings can systematically alter the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. frontiersin.org A systematic exploration of structure-activity relationships (SAR) will be crucial. For example, adding electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) could influence the molecule's interaction with biological targets. frontiersin.org

Synthetic strategies for creating libraries of these derivatives can draw from established methods for pyrazole functionalization, such as Vilsmeier-Haack reactions to introduce formyl groups, which are versatile intermediates for further elaboration. nih.govmdpi.comnih.gov The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from pyrazole precursors highlights the scaffold's versatility in creating more complex, fused heterocyclic systems. mdpi.com

Table 1: Proposed Derivative Design Strategies and Their Potential Impact

| Target Property | Proposed Modification on this compound | Rationale |

| Enhanced Biological Activity | Introduction of aryl or heteroaryl groups at the 5-position of the pyrazole ring. | To increase steric bulk and introduce new binding interactions with target proteins, similar to potent anti-mycobacterial pyrazolo[1,5-a]pyrimidines. mdpi.com |

| Improved Solubility | Addition of polar functional groups, such as hydroxyl or carboxyl groups, to the pyridine ring. | To enhance aqueous solubility for potential pharmaceutical or biological applications. |

| Modified Electronic Properties | Substitution with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2) groups. | To tune the molecule's HOMO/LUMO energy levels for applications in materials science, such as organic electronics or sensor development. frontiersin.org |

| Novel Catalytic Activity | Functionalization with phosphine (B1218219) or N-heterocyclic carbene precursors. | To create novel ligands for homogeneous catalysis, leveraging the coordinating ability of the pyrazole and pyridine nitrogens. |

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions and Applications

Future investigations into this compound will benefit immensely from the application of advanced analytical techniques for real-time monitoring. These methods can provide unprecedented insight into reaction kinetics, intermediate formation, and the compound's behavior in various applications.

Techniques such as FlowNMR spectroscopy offer a non-invasive method for real-time reaction monitoring under process conditions, which is invaluable for optimizing the synthesis of derivatives. rsc.org This can help in understanding reaction mechanisms and identifying transient intermediates. Furthermore, Direct Analysis in Real Time (DART) mass spectrometry is a powerful tool for the rapid, real-time monitoring of chemical reactions without extensive sample preparation, making it ideal for high-throughput screening of synthetic pathways. researchgate.netresearchgate.net Raman spectroscopy, particularly when coupled with continuous-flow processing, can also be employed to monitor reactions by tracking unique vibrational bands of reactants and products. nih.gov

For characterizing the complex structures of new derivatives, advanced 2D NMR techniques such as HMQC, HSQC, and HMBC are indispensable. ipb.pt These methods are crucial for unambiguously assigning the chemical structure of N-substituted pyrazoles where tautomerism is not possible, and the protons on the pyrazole ring become inequivalent. ipb.pt

Table 2: Advanced Analytical Techniques for Future Research

| Technique | Application for this compound | Potential Insights |

| FlowNMR Spectroscopy | Real-time monitoring of synthetic reactions to produce derivatives. | Accurate kinetic data, detection of reaction intermediates, and optimization of reaction conditions. rsc.org |

| DART Mass Spectrometry | High-throughput screening of reaction conditions and rapid confirmation of product molecular weight. | Instantaneous feedback on reaction progress, suitable for combinatorial chemistry approaches. researchgate.net |

| In-situ Raman Spectroscopy | Monitoring crystallization processes or reactions in continuous-flow systems. | Optimization of reaction parameters and ensuring consistent product quality. nih.gov |

| 2D NMR (HMBC, HSQC) | Unambiguous structural elucidation of novel, complex derivatives and fused systems. | Detailed connectivity information, crucial for confirming regiochemistry and stereochemistry. ipb.pt |

| Fluorescence Spectroscopy | Investigating the photophysical properties of new derivatives and their complexes. | Understanding potential applications in sensors, imaging agents, or organic light-emitting diodes (OLEDs). researchgate.net |

Exploration of Novel Application Areas Based on Structure-Activity Relationships

The structural motif of pyrazolylpyridine is a "privileged scaffold" found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. frontiersin.orgnih.govmdpi.com A systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is a key future direction for unlocking novel applications.

By creating a focused library of analogues and screening them against various biological targets, researchers can identify key structural features responsible for potency and selectivity. For instance, studies on related pyrazole-thiazolidinone hybrids have shown that the introduction of a chlorine atom can potentiate antimicrobial activity. nih.gov This suggests that the chloro-substituent on the pyridine ring of the parent compound is a valuable feature. Further modifications, such as those detailed in the table below, could lead to the discovery of potent new therapeutic agents. The pyrazole moiety is known to be a key constituent in compounds targeting PIM-1 kinase, which is relevant in cancer therapy. rsc.org

Table 3: Potential SAR-Guided Applications

| Potential Application | Key Structural Feature to Investigate | Rationale Based on Analogues |

| Anticancer Agents | Substitution at the 4-position of the pyrazole ring. | 4-substituted pyrazole derivatives have shown significant cytotoxicity against cancer cell lines like HepG2. rsc.orgnih.govresearchgate.net |

| Kinase Inhibitors | Modification of the pyridine ring and N1-substituent of the pyrazole. | Pyrazolo[1,5-a]pyrimidines are potent inhibitors of mycobacterial ATP synthase. mdpi.com |

| Antimicrobial Agents | Introduction of bulky aryl groups and hydrazone linkers. | Pyrazole-thiazolidinone hybrids with these features exhibit significant antibacterial and antifungal activity. nih.gov |

| Agrochemicals | Addition of a trimethylsilyl (B98337) or trifluoromethyl group. | Certain 7-chloro-4-(1-pyrazolyl)quinoline derivatives have shown potent fungicidal effects. beilstein-journals.org |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Applied Chemistry

The unique electronic and coordination properties of this compound make it an ideal candidate for interdisciplinary research, bridging organic synthesis with materials science and applied chemistry.

In materials science, 3-(2-pyridyl)pyrazole-based ligands are well-regarded for their ability to form intriguing coordination complexes and polymers with potential applications as functional materials. nih.gov The nitrogen atoms of both the pyridine and pyrazole rings in this compound can act as a bidentate chelate, making it an excellent ligand for a variety of metal ions. Future research could focus on synthesizing novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as luminescence, porosity for gas storage, or catalytic activity. The formation of a ZnCl2 complex with a related compound, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, resulted in a significant fluorescence enhancement, highlighting the potential for developing new optical materials. researchgate.net

In applied chemistry, derivatives could be developed as chemosensors. The strategic functionalization of the scaffold could lead to compounds that exhibit a change in fluorescence or color upon binding to specific metal ions or anions, a principle that has been demonstrated with other pyrazole-based systems. mdpi.com Furthermore, the broad biological activities of pyrazole compounds suggest that interdisciplinary collaborations between organic chemists and biologists could lead to the development of new agrochemicals or pharmaceuticals. researchgate.netnih.gov

Table 4: Interdisciplinary Research Opportunities

| Research Area | Proposed Project | Potential Outcome |

| Coordination Chemistry/Materials Science | Synthesis and characterization of coordination complexes with transition metals (e.g., Cu, Zn, Ag). | Development of novel luminescent materials, catalysts, or metal-organic frameworks (MOFs). researchgate.netnih.gov |

| Medicinal Chemistry/Pharmacology | Design and synthesis of a derivative library for screening against a panel of kinases and microbial strains. | Identification of lead compounds for new anticancer or antimicrobial drugs. rsc.orgnih.gov |

| Agrochemistry | SAR studies focused on fungicidal and herbicidal activity. | Discovery of new, effective crop protection agents. beilstein-journals.org |

| Analytical Chemistry | Development of fluorescent derivatives for use as chemosensors. | Creation of selective sensors for environmental monitoring or biological imaging. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 3-chloro-2-(1H-pyrazol-1-yl)pyridine, and what critical parameters influence yield?

Methodological Answer: A common route involves cyclizing 3-hydrazinopyridine dihydrochloride with alkyl methacrylate to form intermediates, followed by sequential chlorination and oxidation steps . Key parameters include:

- Temperature control : Chlorination at elevated temperatures (e.g., 70–110°C) ensures regioselectivity.

- Catalyst selection : Use of FeSO₄·4H₂O in methanol promotes coordination-driven crystallization .

- Purification : Recrystallization from dichloromethane-hexane improves purity (yield ~60%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves dihedral angles between pyrazole and pyridine rings (e.g., 3.8°–13.4°) .

- NMR spectroscopy : Identifies proton environments (e.g., aromatic C–H at δ 7.2–8.5 ppm) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (degradation onset ~200°C) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in synthesizing pyrazole-pyridine hybrids?

Methodological Answer:

Q. How can computational methods predict coordination behavior with transition metals?

Methodological Answer:

Q. How to address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

- Kinetic profiling : Monitor intermediates via in-situ IR to identify bottlenecks .

- Byproduct analysis : Use LC-MS to detect chlorinated side products and adjust stoichiometry .

- Process intensification : Optimize mixing efficiency in flow reactors for homogeneous heating .

Q. What structural modifications enhance electronic properties for photovoltaic applications?

Methodological Answer:

- π-Conjugation extension : Introduce electron-withdrawing groups (e.g., –CF₃) to improve charge transport .

- Coordination tuning : Replace Co(III) with Ru(II) to shift absorption spectra into visible range .

- Hybrid perovskites : Incorporate into 2D/3D perovskite layers to stabilize interfaces .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s thermal stability?

Methodological Answer:

- Contextual variables : Differing TGA conditions (e.g., N₂ vs. air atmospheres) alter degradation profiles .

- Sample purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures .

- Crystallinity : Single crystals exhibit higher stability than amorphous powders due to ordered packing .

Application-Oriented Questions

Q. What methodologies evaluate the compound’s biological activity in cancer research?

Methodological Answer:

Q. How does chlorine substitution at the 3-position influence reactivity in cross-coupling reactions?

Methodological Answer:

- Buchwald-Hartwig amination : Chlorine acts as a leaving group, enabling Pd-catalyzed C–N bond formation .

- Suzuki-Miyaura coupling : Requires precise ligand ratios (e.g., XPhos/Pd(OAc)₂) to avoid dehalogenation .

- Computational modeling : Chlorine’s electronegativity lowers activation barriers for nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.